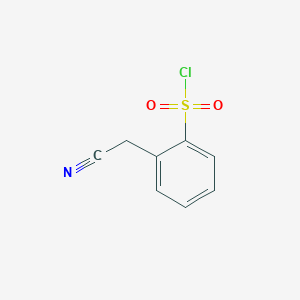

![molecular formula C20H23N3O7S2 B2435100 (Z)-3,4,5-トリメトキシ-N-(3-(2-メトキシエチル)-6-スルファモイルベンゾ[d]チアゾール-2(3H)-イリデン)ベンズアミド CAS No. 865159-79-1](/img/structure/B2435100.png)

(Z)-3,4,5-トリメトキシ-N-(3-(2-メトキシエチル)-6-スルファモイルベンゾ[d]チアゾール-2(3H)-イリデン)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

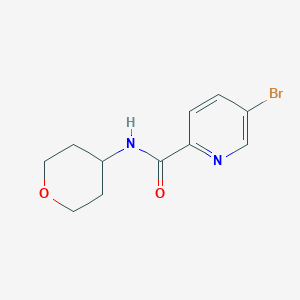

(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O7S2 and its molecular weight is 481.54. The purity is usually 95%.

BenchChem offers high-quality (Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

もちろんです!ここでは、(Z)-3,4,5-トリメトキシ-N-(3-(2-メトキシエチル)-6-スルファモイルベンゾ[d]チアゾール-2(3H)-イリデン)ベンズアミド、別名3,4,5-トリメトキシ-N-[(2Z)-3-(2-メトキシエチル)-6-スルファモイル-2,3-ジヒドロ-1,3-ベンゾチアゾール-2-イリデン]ベンズアミドの科学的研究への応用に関する包括的な分析を紹介します。

抗酸化活性

この化合物は、顕著な抗酸化特性を示すことが確認されています。抗酸化物質は、フリーラジカルによる損傷から細胞を保護する上で重要です。 構造中のメトキシ基の存在により、フリーラジカルを捕捉する能力が向上し、酸化ストレス関連疾患の予防のための潜在的な候補となっています .

抗菌作用

研究によると、この化合物は、さまざまなグラム陽性菌およびグラム陰性菌に対して抗菌活性を示すことが示されています。 その独特の構造により、細菌の細胞壁合成または機能を妨げることができ、新しい抗菌剤の開発のための有望な候補となっています .

抗がんの可能性

この化合物は、その潜在的な抗がん特性について研究されています。がん細胞のアポトーシス(プログラム細胞死)を誘導し、細胞増殖を阻害し、がん細胞のシグナル伝達経路を阻害することができます。 これらの特性により、がん治療研究の潜在的な候補となっています .

神経保護効果

研究によると、この化合物は神経保護効果がある可能性があり、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に役立つ可能性があります。 その抗酸化特性は、神経細胞の酸化ストレスを軽減し、損傷から保護するのに役立ちます .

抗炎症特性

この化合物は、さまざまなin vitroおよびin vivo研究において抗炎症効果を示すことが実証されています。 炎症性サイトカインの産生を阻害し、炎症を軽減するため、炎症性疾患の治療のための潜在的な候補となっています .

薬物送達システムでの潜在的な用途

この化合物のユニークな化学構造により、薬物送達システムで使用することができます。溶解性、安定性、生物学的利用能を改善して、治療効果を高めるために改変することができます。

これらの用途は、(Z)-3,4,5-トリメトキシ-N-(3-(2-メトキシエチル)-6-スルファモイルベンゾ[d]チアゾール-2(3H)-イリデン)ベンズアミドの科学研究のさまざまな分野における汎用性と可能性を強調しています。

Research on Chemical Intermediates ACG Publications MDPI Springer : Research on Chemical Intermediates : ACG Publications : MDPI

作用機序

Target of Action

The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in memory and cognition. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood .

Biochemical Pathways

The inhibition of AChE and MAO-B affects several biochemical pathways. Increased acetylcholine levels enhance cholinergic signaling, which is known to improve cognitive performance. Increased dopamine levels can lead to improved mood and motivation. Additionally, this compound has been shown to prevent the formation of beta-amyloid plaques, which are a hallmark of AD .

Result of Action

The molecular and cellular effects of the compound’s action include increased levels of acetylcholine and dopamine in the brain, improved cognitive function, and mood, and reduced formation of beta-amyloid plaques . These effects could potentially slow the progression of AD and alleviate some of its symptoms.

特性

IUPAC Name |

3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O7S2/c1-27-8-7-23-14-6-5-13(32(21,25)26)11-17(14)31-20(23)22-19(24)12-9-15(28-2)18(30-4)16(10-12)29-3/h5-6,9-11H,7-8H2,1-4H3,(H2,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKNWRMUMRTEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

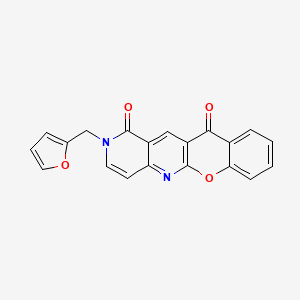

![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)

![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2435028.png)

![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2435032.png)

![2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol](/img/structure/B2435036.png)

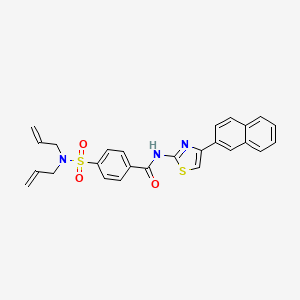

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2435037.png)